molecular formula C6H12N2O2 B12335190 2-(Morpholin-3-yl)acetamide

2-(Morpholin-3-yl)acetamide

Cat. No.: B12335190
M. Wt: 144.17 g/mol
InChI Key: BVNDTXAUGCRSIA-UHFFFAOYSA-N
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Description

2-(Morpholin-3-yl)acetamide (CAS 1273577-39-1) is a morpholine-based compound with the molecular formula C6H12N2O2 and a molecular weight of 144.17 g/mol . It serves as a versatile chemical building block and key synthetic intermediate in medicinal chemistry and drug discovery research. The morpholine ring is a privileged structure in drug design, and this acetamide-functionalized derivative is particularly valuable for creating novel molecules with potential biological activity. While direct studies on this specific compound are limited, research on closely related 2-(2-oxo-morpholin-3-yl)-acetamide derivatives has demonstrated significant broad-spectrum antifungal activity against Candida and Aspergillus species . Furthermore, other morpholine-acetamide derivatives have shown promising inhibitory activities against targets like carbonic anhydrase and the hypoxia-inducible factor-1 (HIF-1) protein, indicating potential for applications in cancer research . The compound is characterized by its canonical SMILES, NC(=O)CC1COCCN1, and should be handled with care . According to supplier data, it has a purity of 98% and carries hazard statements indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . The hydrochloride salt form (CAS 1909306-17-7) is also available for researchers . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

2-morpholin-3-ylacetamide

InChI

InChI=1S/C6H12N2O2/c7-6(9)3-5-4-10-2-1-8-5/h5,8H,1-4H2,(H2,7,9)

InChI Key

BVNDTXAUGCRSIA-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)CC(=O)N

Origin of Product

United States

Significance of the Morpholine and Acetamide Scaffolds in Modern Medicinal Chemistry

The morpholine (B109124) and acetamide (B32628) moieties are considered "privileged structures" in medicinal chemistry. nih.gov This designation is attributed to their frequent appearance in a wide range of biologically active compounds and approved drugs. nih.govontosight.ainih.gov

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, offers several advantages in drug design. jchemrev.com Its presence can enhance a molecule's physicochemical properties, leading to improved pharmacokinetics and metabolic stability. nih.gov The morpholine scaffold is versatile and can be readily incorporated into larger molecules, allowing for the synthesis of diverse compound libraries for screening. ontosight.aidntb.gov.ua This versatility has led to its inclusion in drugs with a wide array of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. ontosight.aijchemrev.com The ability of the morpholine moiety to interact with various biological targets, such as enzymes and receptors, further underscores its importance in drug discovery. nih.gov

Similarly, the acetamide scaffold is a cornerstone in medicinal chemistry, found in numerous therapeutic agents. archivepp.com Acetamide derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and analgesic effects. archivepp.comnih.gov The acetamide group can participate in hydrogen bonding, a crucial interaction for drug-target binding. Its chemical properties also allow for the design of prodrugs, which can improve a drug's delivery and efficacy. archivepp.com The development of drug conjugates incorporating the acetamide scaffold is an active area of research aimed at enhancing the effectiveness and safety of medications. mdpi.comnih.gov

Historical Context and Evolution of Research on Morpholine Acetamide Derivatives

The exploration of molecules combining morpholine (B109124) and acetamide (B32628) functionalities has evolved from the individual recognition of each scaffold's therapeutic potential. Initially, research focused on synthesizing and evaluating simple derivatives of each. Over time, the concept of molecular hybridization, which involves combining two or more pharmacophores, gained traction as a strategy to develop new drugs with improved or novel activities.

A significant development in this area was the identification of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent antifungal agents. nih.govacs.orguantwerpen.be This discovery, stemming from a fungicidal screen, highlighted the potential of the combined morpholine-acetamide core in addressing infectious diseases. nih.govacs.orguantwerpen.be Early research in this series, however, was challenged by the low plasma stability of the initial compounds. acs.org This led to further synthetic efforts to modify the morpholin-2-one (B1368128) core, such as the introduction of a gem-dimethyl group at the 6-position, which significantly improved stability while maintaining antifungal activity. nih.govacs.org

More recent studies have continued to explore the therapeutic applications of morpholine-acetamide derivatives. For instance, researchers have designed and synthesized novel derivatives as potential anti-tumor agents, investigating their inhibitory effects on targets like carbonic anhydrase and hypoxia-inducible factor-1α (HIF-1α). researchgate.netnih.gov These studies demonstrate a continued interest in leveraging the synergistic potential of the morpholine and acetamide scaffolds for cancer therapy. researchgate.netnih.gov

Overview of Current Research Trajectories for 2 Morpholin 3 Yl Acetamide and Analogues

Classical and Contemporary Synthetic Routes for the Morpholine-Acetamide Core

The construction of the this compound core relies on established and modern organic synthesis principles, including the use of key intermediates, strategic bond formations, and reliable coupling reactions.

Approaches Involving Ethyl 2-(Morpholin-3-yl)acetate as Key Intermediate

A primary strategy for synthesizing the target compound and its analogues involves the use of ethyl 2-(morpholin-3-yl)acetate as a pivotal intermediate. cymitquimica.comfluorochem.co.uk This compound, which possesses the complete carbon skeleton of the final product, serves as a direct precursor to the acetamide. The synthesis generally begins with the preparation of the morpholine (B109124) ring, followed by the introduction of the acetate (B1210297) side chain.

The ethyl ester functionality is advantageous as it can be readily converted into the desired primary amide. This transformation is typically achieved through aminolysis, where the ester is treated with ammonia (B1221849) or an ammonia equivalent. The stability and reactivity of the ethyl ester make it a reliable handle for this late-stage functional group interconversion. While ethyl 2-(morpholin-2-yl)acetate is also a known intermediate for related structures, the synthesis of the 3-yl isomer specifically requires regioselective control during the formation of the morpholine ring or the attachment of the acetate group. chemimpex.com

Condensation and Alkylation Strategies for Core Formation

The formation of the morpholine-acetamide core can be achieved through various condensation and alkylation reactions. One common approach involves the N-alkylation of a pre-formed morpholine or morpholinone ring with a suitable two-carbon electrophile. For instance, the reaction of a morpholine derivative with a haloacetamide, such as 2-bromo-N-[4-(4-morpholinyl)phenyl]acetamide, in the presence of a base like sodium hydride (NaH) in a solvent like N,N-dimethylformamide (DMF), leads to the formation of a more complex acetamide structure. researchgate.net Similarly, reacting a precursor with 4-(chloroacetyl)morpholine (B141675) using a base such as potassium carbonate (K2CO3) in acetone (B3395972) is another effective alkylation method. researchgate.net

Alternative strategies focus on constructing the morpholine ring itself through intramolecular cyclization. A notable example is the synthesis of 4-(4-nitrophenyl)morpholin-3-one, a key precursor for related pharmacologically active agents. google.com This process can involve the reaction of 2-(2-chloroethoxy)acetic acid with 4-nitroaniline, followed by a base-mediated intramolecular cyclization to close the morpholine ring. google.com Such cyclization strategies are powerful for establishing the core heterocyclic system.

Amide Bond Formation Techniques

The final step in many synthetic sequences towards this compound is the formation of the amide bond. This critical transformation can be accomplished through several reliable methods. When starting from an ester like ethyl 2-(morpholin-3-yl)acetate, direct aminolysis or ammonolysis is often employed. For syntheses proceeding via a carboxylic acid intermediate, such as 2-(morpholin-3-yl)acetic acid, a plethora of coupling reagents are available to facilitate the reaction with an amine.

These methods often involve the in-situ activation of the carboxylic acid. Common activating agents include carbodiimides, phosphonium (B103445) salts, and uranium salts. Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride, typically by using thionyl chloride (SOCl2) or oxalyl chloride. sapub.org This activated intermediate then readily reacts with an amine to form the desired acetamide. sapub.org The choice of coupling agent and reaction conditions is often optimized to ensure high yields and minimize side reactions. acs.orgacs.org

Table 1: Selected Reagents for Amide Bond Formation

Reagent Class Specific Example(s) Typical Conditions
Acid Halide Precursors Thionyl Chloride (SOCl₂) Anhydrous solvent (e.g., Dioxane), often with a base (e.g., NEt₃)
Boron-based Reagents Boronic Acids, B(OCH₂CF₃)₃ Anhydrous conditions, sometimes requiring azeotropic water removal
Phosphonium Salts PPh₃ with N-haloimides Anhydrous polar aprotic solvents (e.g., CH₂Cl₂, MeCN)
Direct Coupling Hydrazine Hydrate (for hydrazide formation) Methanol or Ethanol (B145695), often at room temperature or reflux

Advanced Catalytic Methods in Morpholine-Acetamide Synthesis

Recent advancements in catalysis have provided more efficient and selective methods for the synthesis of morpholine-containing compounds, including those with chiral centers. These methods often offer advantages in terms of environmental impact and stereochemical control.

Metal-Free and Organocatalytic Systems

In an effort to develop more sustainable synthetic protocols, metal-free and organocatalytic systems for the synthesis of morpholine rings have been explored. A notable metal-free approach involves a one-pot reaction of aziridines with halogenated alcohols, enabled by an inexpensive salt like ammonium (B1175870) persulfate. beilstein-journals.org This method proceeds through an SN2-type ring-opening of the aziridine (B145994) followed by intramolecular cyclization to yield the morpholine product. beilstein-journals.orgresearchgate.net

Organocatalysis has also emerged as a powerful tool. For example, the salt of morpholine and p-toluenesulfonic acid has been used to catalyze the one-pot synthesis of triazoles, showcasing the utility of morpholine-derived catalysts in complex reactions. thieme-connect.com Furthermore, organocatalytic strategies have been developed for the asymmetric synthesis of chiral morpholines, for instance, through the intramolecular aza-Michael addition. semanticscholar.orgrsc.org These methods avoid the use of potentially toxic and expensive heavy metals, aligning with the principles of green chemistry.

Asymmetric Catalysis for Stereoselective Synthesis of Chiral Morpholine-Acetamide Structures

The synthesis of enantiomerically pure chiral morpholines is of significant interest, as stereochemistry often plays a crucial role in the biological activity of drug candidates. Transition metal-catalyzed asymmetric hydrogenation is a premier method for achieving high enantioselectivity. acs.org Specifically, the asymmetric hydrogenation of dehydromorpholines has been successfully developed using rhodium catalysts complexed with chiral bisphosphine ligands, such as those with a large bite angle. semanticscholar.orgrsc.orgnih.gov

This approach allows for the synthesis of a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities, often up to 99% ee (enantiomeric excess). rsc.orgnih.gov The stereocenter adjacent to the oxygen atom (the C-2 position) can be particularly challenging to form, but these catalytic systems have proven effective. nih.gov The resulting chiral morpholine products can then be converted into key intermediates for bioactive compounds. rsc.orgnih.gov Palladium-catalyzed asymmetric allylic nucleophilic substitution represents another route to chiral morpholine derivatives. researchgate.net

Table 2: Examples of Asymmetric Hydrogenation for Chiral Morpholine Synthesis

Catalyst System Substrate Type Enantioselectivity (ee) Reference
Bisphosphine-Rhodium Complex 2-Substituted Dehydromorpholines Up to 99% rsc.orgnih.gov
Iridium-SpiroPAP Catalysts Racemic α-substituted lactones (for chiral diol precursors) Up to 95% ajchem-b.com
Pd/Silk Fibroin Imine-amine precursors ~25-66% ajchem-b.com

Principles of Green Chemistry in Synthetic Protocols

The integration of green chemistry principles into the synthesis of heterocyclic compounds, including analogues of this compound, is a growing focus in modern organic chemistry. These protocols aim to enhance efficiency and minimize environmental impact by employing sustainable techniques. Key strategies include one-pot multicomponent reactions (MCRs), the use of environmentally benign solvents, and the application of recyclable catalysts. researchgate.netnih.gov

MCRs are recognized as reliable green methodologies due to their high atom economy, reduced reaction times, and simplified purification processes, often avoiding the need for chromatographic separation. researchgate.net The use of green solvents like ethanol and water is a significant alternative to conventional, more hazardous organic solvents. researchgate.net For instance, an efficient one-pot synthesis of morpholino-1,4-dihydropyridine-2,3-dicarboxylates has been developed using an ethanol solvent system at room temperature, achieving excellent yields in short reaction times. researchgate.net Similarly, the synthesis of novel imidazole (B134444) derivatives has been achieved through a sequential, one-pot procedure under neat (solvent-free) conditions, which avoids the costs, safety issues, and pollution associated with hazardous solvents. nih.govacs.org

Microwave-assisted synthesis represents another green approach, significantly reducing reaction times and often improving yields. rsc.org This technique has been successfully applied to the synthesis of various triazole derivatives, including those containing a morpholine scaffold. rsc.org Ultrasonic irradiation is another energy-efficient method that has been used for the water-compatible synthesis of 1,2,3-triazoles, offering a stable and efficient catalytic process that works well in aqueous media. acs.org

The development of recyclable catalysts, such as heterogeneous catalysts, is also a cornerstone of green synthetic protocols. researchgate.net These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.net For example, the synthesis of paracetamol analogues, which share structural similarities with the target compound, has been achieved using the green solvent triethanolamine (B1662121) or through solid-phase synthesis, highlighting the move towards more sustainable practices in pharmaceutical chemistry. researchgate.net

Functionalization Strategies for Diversification of this compound Derivatives

The diversification of the this compound scaffold is crucial for exploring its structure-activity relationships. Functionalization strategies primarily target the amide nitrogen, the morpholine ring, and the creation of hybrid molecules by conjugating the core structure with other heterocyclic systems. uantwerpen.bemdpi.com A common precursor for these modifications is the related 2-(2-oxo-morpholin-3-yl)-acetamide, which allows for extensive chemical manipulation. uantwerpen.beacs.org

Substitution at the Amide Nitrogen and Morpholine Ring

Modifications at the amide nitrogen and the morpholine ring are key strategies for creating diverse libraries of this compound derivatives.

Amide Nitrogen Substitution: The amide nitrogen provides a convenient handle for introducing a wide range of substituents. A common synthetic route involves the hydrolysis of an ester precursor, such as ethyl 2-(morpholin-3-yl)acetate, to the corresponding carboxylic acid. uantwerpen.be This acid can then be coupled with various primary or secondary amines using standard peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form the desired substituted amides. uantwerpen.be This method allows for the introduction of diverse aryl and alkyl groups at the amide position, as demonstrated in the synthesis of N-(4-isopropylphenyl)acetamide derivatives. uantwerpen.be

Morpholine Ring Substitution: The morpholine ring itself offers several positions for functionalization.

N-Alkylation: The nitrogen atom of the morpholine ring (position 4) can be readily alkylated. For instance, reductive amination of ethyl 2-(morpholin-3-yl)acetate with aldehydes, such as acetaldehyde, in the presence of a reducing agent can introduce ethyl groups at the N-4 position. uantwerpen.be

C-Substitution: The carbon atoms of the morpholine ring can also be substituted. A notable example is the introduction of a gem-dimethyl group at the C-6 position of the analogous morpholin-2-one (B1368128) core. acs.orgnih.gov This modification was found to significantly improve the plasmatic stability of the compounds while maintaining their biological activity. acs.orgnih.gov Synthesis of these derivatives can be achieved through a multi-step route starting from amino-alcohols, which are then condensed with glyoxal (B1671930) to form the morpholin-2-one ring. uantwerpen.be

The following table summarizes key functionalization strategies:

Position of SubstitutionReagents and ConditionsResulting StructureReference
Amide NitrogenCarboxylic acid intermediate, substituted anilines, HATU coupling agentN-Aryl/Alkyl-2-(morpholin-3-yl)acetamide derivatives uantwerpen.be
Morpholine N-4Acetaldehyde, Sodium acetate, Methanol, followed by reduction4-Ethylmorpholin-3-yl derivatives uantwerpen.be
Morpholine C-6Introduction of gem-dimethyl group via multi-step synthesis from amino-alcohols6,6-dimethyl-2-oxomorpholin-3-yl derivatives uantwerpen.benih.gov

Synthesis of Hybrid Compounds (e.g., Thiazole (B1198619), Indole (B1671886), Naphthyridine, Triazole Conjugates)

Creating hybrid compounds by linking the this compound scaffold to other heterocyclic moieties is a powerful strategy to generate novel chemical entities.

Thiazole Conjugates: Thiazole-containing hybrids have been synthesized by coupling morpholine-based structures with thiazole rings. For example, morpholine-derived thiazoles have been prepared and evaluated as potential enzyme inhibitors. researchgate.net A general approach involves synthesizing a core thiazole structure which is then linked to the morpholine-acetamide moiety. One synthetic route describes the reaction of 2-chloro-N-(substituted)acetamide intermediates with aminothiazole derivatives. rsc.org This modular approach allows for the generation of diverse libraries of thiazole-morpholine hybrids. rsc.orgrsc.org

Indole Conjugates: The indole nucleus is a prevalent scaffold in medicinal chemistry. Hybrid molecules incorporating both indole and morpholine have been developed. One strategy involves the reaction of 3-indolecarboxaldehyde with chloroethyl morpholine to create an indolyl-morpholine scaffold, which can be further functionalized. mdpi.com Another approach focuses on synthesizing indole-3-acetamide (B105759) derivatives directly, which can then be evaluated for their biological properties. nih.gov The synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives, which are structurally related, demonstrates the versatility of coupling indole building blocks with other heterocycles. nih.gov

Naphthyridine Conjugates: The 1,8-naphthyridine (B1210474) ring system has been incorporated into acetamide derivatives to create complex hybrid molecules. A common synthetic intermediate is 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide. rasayanjournal.co.inresearchgate.net This intermediate can be reacted with various nucleophiles, such as thiols, to introduce other heterocyclic rings. For instance, its reaction with 5-aryl-1,3,4-oxadiazole-2-thiones yields hybrid compounds containing naphthyridine, acetamide, and oxadiazole moieties. rasayanjournal.co.in Another strategy involves coupling a piperazine-linked naphthyridine with substituted N-phenylacetamides to generate complex structures like 2-(4-(3-cyano-1,8-naphthyridin-2-yl) piperazin-1-yl)-N-phenylacetamide. nih.gov

Triazole Conjugates: The 1,2,3- and 1,2,4-triazole (B32235) rings are popular choices for creating hybrid compounds due to their favorable chemical properties and synthetic accessibility, often via "click chemistry." acs.org Microwave-assisted synthesis has been employed to create novel 4-((4-R1-5-(substituted-thio)-4H-1,2,4-triazol-3-yl)methyl)morpholines. rsc.org Another synthetic approach involves chemically modifying a core molecule to introduce a triazole ring, followed by coupling with acetamide side chains to produce 1,2,4-triazole-cored acetamides. nih.gov These methods provide efficient pathways to triazole-acetamide hybrids. nih.govbohrium.com

The following table presents examples of synthesized hybrid compounds:

Hybrid HeterocycleSynthetic StrategyExample CompoundReference
ThiazoleCoupling of morpholine derivatives with pre-formed thiazole rings.Morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. researchgate.net
IndoleReaction of indole aldehydes with morpholine-containing reagents; direct synthesis of indole-3-acetamides.N-(2-(dimethylamino)ethyl)-2-(1H-indol-3-yl)acetamide. nih.gov
NaphthyridineReaction of 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide with heterocyclic thiols.2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide. rasayanjournal.co.in
TriazoleMicrowave-assisted synthesis from morpholine-containing precursors; multi-step synthesis to build triazole-acetamide core structures.4-((5-((cyclohexylmethyl)thio)-4-R1-4H-1,2,4-triazol-3-yl)methyl)morpholines. rsc.org

Antifungal Activities

In Vitro Efficacy Against Pathogenic Fungi (e.g., Candida, Aspergillus, Dermatophytes)

Initial fungicidal screenings identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent agents against various Candida species. nih.govuantwerpen.be Further studies revealed that these compounds also possess a broad spectrum of in vitro antifungal activity against other clinically relevant fungi, including Aspergillus species and various dermatophytes. nih.govuantwerpen.beresearchgate.net

One notable derivative, N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide, demonstrated significant fungicidal activity against Candida species and broad in vitro efficacy against molds and dermatophytes. nih.govuantwerpen.beresearchgate.net This highlights the potential of this chemical class to address a wide range of fungal infections. The in vitro activity of these derivatives has been observed against both standard and resistant isolates of Candida. uantwerpen.be

Structure-Activity Relationships Governing Antifungal Potency and Spectrum

The development of 2-(2-oxo-morpholin-3-yl)acetamide derivatives was initially challenged by low plasmatic stability. nih.govuantwerpen.beresearchgate.net To address this, structural modifications were explored. A key breakthrough was the introduction of a gem-dimethyl group at the 6-position of the morpholin-2-one core, which significantly improved plasmatic stability while preserving the desired in vitro antifungal activity. nih.govuantwerpen.beresearchgate.net

Further optimization and extensive structure-activity relationship (SAR) studies revealed several critical features for antifungal potency. It was discovered that while the aniline (B41778) moiety could be replaced with various amines, meta-substituted benzylamines were found to be the most effective. uantwerpen.be Conversely, any modifications to the N-ethyl substituent resulted in a loss of activity, indicating its crucial role in the fungicidal action of these compounds. uantwerpen.be This systematic exploration of the chemical space around the this compound scaffold has been instrumental in identifying derivatives with enhanced potency and a broader antifungal spectrum. evitachem.com

Anticancer Potential

Mechanism-Based Inhibition of Carbonic Anhydrase (CA) Isozymes

Derivatives of this compound have been investigated as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes, including cancer. nih.govresearchgate.net Certain morpholine-based acetamide derivatives have demonstrated significant inhibitory activity against various CA isozymes. nih.gov For instance, compounds designated as 1c, 1d, and 1h showed noteworthy inhibition of carbonic anhydrase, with compound 1h exhibiting inhibitory activity comparable to the standard inhibitor acetazolamide. nih.gov

The morpholine and thiazole moieties within these derivatives are thought to enhance inhibitory efficacy by interacting with the active site of the CA enzyme. researchgate.netrsc.org Kinetic studies have shown that some of these compounds act as concentration-dependent inhibitors of CA. rsc.org The inhibition of tumor-associated CA isozymes, such as CA IX and XII, is a promising strategy for anticancer therapy. researchgate.net

Modulation of Hypoxia-Inducible Factor-1 Alpha (HIF-1α) Pathways

Hypoxia-inducible factor-1 alpha (HIF-1α) is a key transcription factor that plays a central role in the cellular response to low oxygen levels, a common feature of the tumor microenvironment. nih.govnih.gov The HIF-1α pathway is a critical regulator of tumor progression and is therefore a significant target for anticancer drug development. google.com Preclinical studies have shown that certain morpholine-based acetamide derivatives can significantly inhibit HIF-1α. nih.gov

Specifically, compounds 1c, 1b, 1h, and 1i demonstrated notable inhibitory effects on HIF-1α. nih.gov The stability and transcriptional activity of HIF-1α are regulated by complex post-translational modifications, and its degradation is mediated by the ubiquitin-proteasome system and autophagy. bmbreports.org By modulating the HIF-1α pathway, these compounds may disrupt the adaptive mechanisms that allow cancer cells to survive and proliferate in hypoxic conditions. medsci.org

Targeting Specific Kinases (e.g., mTOR, Src Kinase) in Cancer Cell Lines

The mammalian target of rapamycin (B549165) (mTOR) and Src family kinases (SFKs) are crucial signaling proteins that are often dysregulated in cancer, promoting cell growth, proliferation, and survival. nih.govnih.gov Consequently, they are attractive targets for anticancer therapies. nih.gov

Some morpholino derivatives have been incorporated into scaffolds designed to inhibit the PI3K/mTOR signaling pathway. researchgate.net For example, morpholino-triazine derivatives have been developed as dual PI3K/mTOR inhibitors. researchgate.net While direct studies on this compound and its specific derivatives targeting mTOR and Src kinase are not extensively detailed in the provided context, the broader class of morpholine-containing compounds has been explored for kinase inhibition. google.com For instance, pyrazolo-[3,4-d]-pyrimidine derivatives have shown promise as SFK inhibitors in preclinical cancer models. nih.gov The structural motif of the morpholine ring is present in some kinase inhibitors, suggesting the potential for appropriately substituted this compound derivatives to exhibit activity against these key cancer-related kinases.

Cellular Pathway Perturbations (e.g., G2/M Phase Cell Cycle Arrest, Mitotic Catastrophe)

Certain derivatives of morpholine have been identified as potent agents that interfere with cellular division processes, leading to cell death in malignant cells. semanticscholar.org Investigations into newly synthesized melphalan (B128) analogs, which incorporate a morpholine residue, have demonstrated significant effects on the cell cycle. semanticscholar.org Specifically, derivatives such as EM-MOR-MEL were found to affect the B-DNA conformation, which consequently enhances DNA damage. semanticscholar.org

This damage triggers a cellular response that arrests the cell cycle in the S and G2/M phases. semanticscholar.org Following this arrest, the cells are driven towards a form of cell death known as mitotic catastrophe. semanticscholar.orgoncotarget.com This process is a crucial pathway for eliminating cancer cells that are resistant to other forms of treatment. nih.gov Studies on various cancer cell lines, including multiple myeloma, acute monocytic leukemia, and promyelocytic leukemia, confirmed that these morpholine-containing derivatives could induce G2/M phase arrest. semanticscholar.org The mechanism often involves the modulation of key regulatory proteins associated with mitosis, such as PLK1, various cell division control proteins (Cdc), and cyclin B1. oncotarget.com The induction of mitotic catastrophe is considered a desirable outcome in cancer therapy, and the ability of these compounds to activate this pathway highlights their therapeutic potential. semanticscholar.org

Antimicrobial Properties

Derivatives incorporating the morpholine acetamide scaffold have been a subject of research for their potential as antimicrobial agents, demonstrating a range of activities against both bacteria and viruses. smolecule.com

Several classes of this compound derivatives have shown promising antibacterial activity. mdpi.com A notable series of 5-[2-(morpholin-4-yl)acetamido]-2-(p-substituted phenyl)benzoxazole derivatives was synthesized and evaluated for in vitro activity against a panel of microorganisms. scispace.com These compounds exhibited a broad spectrum of activity. scispace.com Similarly, other acetamide derivatives have been shown to be effective against both Gram-positive and Gram-negative bacterial species. mdpi.com

The antibacterial efficacy of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC). For instance, certain morpholine acetamide derivatives linked to a benzoxazole (B165842) core were particularly effective against various Candida species. scispace.com The results from these studies indicate that the morpholine acetamido moiety is a valuable component in designing new antibacterial agents. wjbphs.comnih.gov

Table 1: Antibacterial and Antifungal Activity of Selected Morpholine Acetamide Derivatives

Compound ClassTest OrganismActivity/ResultReference
5-[2-(morpholin-4-yl)acetamido]-2-(p-substituted phenyl)benzoxazolesCandida albicansMIC values of 3.12-50 µg/mL scispace.com
5-[2-(morpholin-4-yl)acetamido]-2-(p-substituted phenyl)benzoxazolesCandida kruseiMIC values of 3.12-50 µg/mL scispace.com
5-[2-(morpholin-4-yl)acetamido]-2-(p-substituted phenyl)benzoxazolesCandida glabrataMIC values of 3.12-50 µg/mL scispace.com
5-[2-(morpholin-4-yl)acetamido]-2-(p-substituted phenyl)benzoxazolesGram-positive & Gram-negative bacteriaShowed inhibitory activity (MIC 3.12-100 µg/mL) scispace.com
Acetamide derivatives (general)E. coli & P. mirabilisSusceptible at MICs > 6.25 μg/mL mdpi.com
Acetamide derivatives (general)S. pyogenesShowed susceptibility mdpi.com

The antiviral potential of morpholine-containing structures has been explored, particularly against HIV-1 and SARS-CoV-2. dntb.gov.uanih.gov Thiazolidin-4-one derivatives are a class of compounds that have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. dntb.gov.uamdpi.com Structure-activity relationship studies suggest that substituents on the core thiazolidinone ring, which can include morpholine-based groups, are crucial for anti-HIV activity. mdpi.com

More recently, in the search for therapeutics against the COVID-19 pandemic, computational and experimental studies have identified morpholine derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. nih.govrsc.org A molecular docking study screened a heterocyclic chalcone-based ligand, (E)-1-(2,4-dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one, against the Mpro active site. nih.gov The findings suggested that the binding affinity of this morpholine-containing chalcone (B49325) was comparable to that of certified antiviral drugs. nih.gov Other studies have also pointed to thiazole/thiadiazole/benzothiazole based thiazolidin-4-one derivatives as potential inhibitors of the SARS-CoV-2 main protease. dntb.gov.ua

Antinociceptive and Anti-inflammatory Effects

Derivatives of this compound have been investigated for their roles in modulating pain and inflammation, primarily through interactions with the sigma-1 receptor and efficacy in preclinical pain models.

The sigma-1 receptor is a unique ligand-regulated molecular chaperone implicated in the modulation of pain signaling pathways. researchgate.netnih.gov Antagonists of this receptor are known to produce antinociceptive effects, making it a promising therapeutic target for pain. nih.govacs.org A series of novel this compound derivatives have been designed and synthesized as selective sigma-1 receptor ligands. researchgate.net

For example, the compound 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide demonstrated high affinity for the sigma-1 receptor with a Ki value of 42 nM and was 36 times more selective for the sigma-1 receptor over the sigma-2 subtype. researchgate.net Molecular docking simulations revealed that the ionized morpholine ring forms a salt bridge with the Asp126 residue in the receptor's binding pocket, with additional important contacts with residues Tyr120, His154, and Trp164. researchgate.net Another derivative, N-(2-morpholin-4-yl-ethyl)-2-(1-naphthyloxy)acetamide (NMIN), has also been evaluated as a sigma-1 receptor antagonist. nih.gov The interaction of these ligands with the sigma-1 receptor is believed to interfere with the intracellular signaling cascades involved in the transduction of pain stimuli and the development of chronic pain states. researchgate.net

Table 2: Sigma-1 Receptor Binding Affinity of Selected Morpholine Derivatives

CompoundReceptor Affinity (Ki)Selectivity (σ1 vs σ2)Reference
2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide42 nM36-fold researchgate.net
N-(2-morpholin-4-yl-ethyl)-2-(1-naphthyloxy)acetamide (NMIN)Evaluated as a sigma-1 antagonistNot specified nih.gov

The therapeutic potential of these sigma-1 receptor ligands has been assessed in established preclinical models of inflammatory pain. ans-biotech.com The formalin test, a model of focally induced inflammatory nociception, is commonly used. nih.govacs.org In this assay, local peripheral administration of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide was shown to produce a reduction in formalin-induced nociceptive behaviors, indicating its effectiveness in treating inflammatory pain. researchgate.net

Another widely used in vivo model is the carrageenan-induced paw edema test, which mimics acute inflammation and associated pain hypersensitivity. ans-biotech.comnih.govtbzmed.ac.ir Thiazolidine derivatives, such as 2-(2-hydroxyphenyl)-1,3-thiazolidin-4-ylmethanone, have been shown to attenuate carrageenan-induced thermal hyperalgesia and mechanical allodynia in mice. researchgate.net These findings from in vivo models provide strong evidence that morpholine acetamide derivatives can effectively mitigate inflammatory pain. acs.orgresearchgate.net

Other Emerging Biological Activities

Beyond their primary therapeutic targets, derivatives of this compound are being explored for a range of other potential pharmacological applications. Preliminary research has identified promising activity in areas such as antioxidant and anticonvulsant effects, suggesting a broader therapeutic potential for this class of compounds.

Antioxidant Properties

The investigation into the antioxidant capabilities of this compound derivatives has yielded significant findings, highlighting their potential to combat oxidative stress. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases.

A study on a series of morpholine Mannich base derivatives demonstrated notable radical scavenging properties. researchgate.net The antioxidant potential of these synthesized compounds was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay methods, with ascorbic acid used as a standard. researchgate.net The results indicated that the morpholine derivatives were effective in scavenging free radicals. researchgate.net

Further research on other acetamide derivatives has also pointed towards their potential as antioxidants. nih.govnih.gov For instance, a study on N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and related compounds showed significant DPPH radical scavenging activity, with some derivatives exhibiting higher potency than the standard antioxidant, ascorbic acid. nih.gov

The table below summarizes the antioxidant activity of selected morpholine and acetamide derivatives from various studies.

Compound TypeAssayActivityReference
Morpholine Mannich Base DerivativesDPPH, ABTSSignificant radical scavenging property researchgate.net
4-bromo-2-(((4-morpholinophenyl)imino)methyl)phenolFRAPEffective ferric reducing activity dergipark.org.tr
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamideDPPHHigher activity than ascorbic acid nih.gov

These preliminary findings suggest that the morpholine and acetamide moieties can be valuable components in the design of novel antioxidant agents. Further structure-activity relationship studies are warranted to optimize the antioxidant potency of this compound derivatives.

Anticonvulsant Activity

The potential of this compound derivatives as anticonvulsant agents is an active area of preclinical investigation. Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide, and the search for new, more effective antiepileptic drugs is ongoing. srce.hr

Several studies have highlighted the anticonvulsant potential of compounds containing the acetamide and morpholine scaffolds. For example, a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which are structurally related to morpholine-containing compounds, were evaluated for their anticonvulsant activity. nih.gov One of the derivatives, N-(3-chlorophenyl)-2-morpholino-acetamide, showed protection in the maximal electroshock (MES) seizure test in mice at different time points. nih.gov The MES test is a standard preclinical model used to identify compounds that can prevent the spread of seizures. srce.hr

In another study, a series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives were synthesized and assessed for their anticonvulsant activity in the MES model. srce.hr A majority of these compounds exhibited anticonvulsant activity, indicating their potential to prevent seizure spread at low doses. srce.hr The study also highlighted that the presence of an amide group is a feature in many anticonvulsant drugs. srce.hr

Furthermore, research on derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione, including those with a morpholine ring linked via an acetamide fragment, has shown anticonvulsant activity in MES, subcutaneous pentylenetetrazole (scPTZ), and 6-Hz seizure tests. nih.gov The scPTZ test is used to identify compounds that can raise the seizure threshold. The 6-Hz test is a model for therapy-resistant partial seizures. nih.gov

The table below presents a summary of the anticonvulsant activity of selected acetamide derivatives.

Compound SeriesAnimal ModelKey FindingsReference
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivativesMES test (mice)N-(3-chlorophenyl)-2-morpholino-acetamide showed protection. nih.gov
N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivativesMES test (mice)Majority of compounds exhibited anticonvulsant activity. srce.hr
3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivativesMES, scPTZ, 6-Hz tests (mice)Compounds with an acetamide fragment showed anticonvulsant activity. nih.gov
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamidePentylenetetrazole and MES testsDemonstrated the highest anticonvulsant activity in the series. japsonline.comjapsonline.com
Isatin-based acetamide derivativesMES and PTZ tests (mice)Exhibited favorable protection with high safety levels. mui.ac.ir

These studies collectively suggest that the this compound scaffold and its derivatives represent a promising avenue for the development of novel anticonvulsant therapies. The modular nature of these compounds allows for systematic structural modifications to enhance their anticonvulsant efficacy and to elucidate their precise mechanisms of action.

Molecular Mechanisms and Structure Activity Relationship Sar Studies

Elucidation of Specific Molecular Targets and Intracellular Pathways

Derivatives of the 2-(morpholin-3-yl)acetamide scaffold have been investigated for their potential to interact with specific molecular targets, thereby influencing intracellular pathways involved in various disease processes. A notable area of investigation has been in the development of novel antifungal and anticancer agents.

In the realm of oncology, certain morpholine (B109124) acetamide (B32628) derivatives have been identified as inhibitors of carbonic anhydrase (CA) and hypoxia-inducible factor-1α (HIF-1α). nih.gov Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov The overexpression of certain CA isozymes, such as CA IX, is associated with hypoxic tumors and malignancies. nih.gov By inhibiting these enzymes, the derivatives can disrupt the pH regulation of tumor cells, leading to their death. Simultaneously, the inhibition of HIF-1α, a key regulator of cellular response to hypoxia, can further impede tumor growth and survival. nih.gov The dual inhibition of these targets by morpholine acetamide derivatives highlights their potential as multifaceted anticancer agents.

Another significant finding is the identification of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as fungicidal agents. nih.gov These compounds have demonstrated activity against a range of fungal species, including Candida and Aspergillus. nih.gov While the precise molecular target for their antifungal activity is not fully elucidated in the provided information, their fungicidal nature suggests an interference with essential cellular processes in fungi, leading to cell death.

The versatility of the morpholine acetamide scaffold is further underscored by the discovery of a selective σ1 receptor ligand, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide. sonar.ch The σ1 receptor is a unique intracellular protein involved in various cellular functions, and its ligands are being explored for their potential in treating pain and neurological disorders. sonar.ch Molecular docking studies of this derivative suggest a salt bridge formation between the ionized morpholine ring and the Asp126 residue of the σ1 receptor, along with interactions with other key amino acid residues. sonar.ch

Comprehensive Structure-Activity Landscape Analysis

The biological activity of this compound derivatives is intricately linked to their chemical structure. Extensive SAR studies have been conducted to understand how modifications to different parts of the molecule—the morpholine ring, the acetamide moiety, and peripheral substituents—influence their potency and selectivity.

Modifications to the morpholine ring have been shown to significantly impact the properties of this compound derivatives. A critical challenge encountered in the development of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as antifungal agents was their low plasmatic stability. nih.gov To address this, researchers introduced a gem-dimethyl substitution at the 6-position of the morpholin-2-one (B1368128) core. nih.gov This structural modification led to a considerable improvement in plasmatic stability while preserving the in vitro antifungal activity. nih.gov This finding underscores the importance of the substitution pattern on the morpholine ring for enhancing the pharmacokinetic properties of these compounds.

The acetamide moiety serves as a crucial linker and a point for introducing diverse chemical functionalities. In a series of morpholine acetamide derivatives designed as carbonic anhydrase inhibitors, the acetamide nitrogen was incorporated into various heterocyclic amines or connected to substituted phenols and thiols. nih.gov These modifications directly influence the binding affinity of the compounds to their molecular target. The nature of the substituent on the acetamide portion can affect the electronic and steric properties of the molecule, which in turn dictates its interaction with the active site of the enzyme.

The following table presents a selection of these derivatives and their inhibitory activity against carbonic anhydrase:

CompoundSubstituent on Acetamide MoietyCarbonic Anhydrase IC50 (µM)
1cpyridin-2-ylamino8.80
1d(3-methoxyphenyl)amino11.13
1hNot specified in source8.12

The introduction of various peripheral substituents has been a key strategy in optimizing the biological activity of this compound derivatives. In the development of antifungal agents, further optimization of the series, beyond the gem-dimethyl substitution on the morpholine ring, led to the discovery of N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide. nih.gov This compound exhibited not only fungicidal activity against Candida species but also a broad antifungal spectrum against other fungi, including molds and dermatophytes. nih.gov The biphenyl-3-ylmethyl group is a significant peripheral substituent that contributes to this enhanced activity.

Similarly, in the series of carbonic anhydrase inhibitors, various substitutions on the peripheral groups attached to the acetamide moiety led to compounds with significant inhibitory activities. nih.gov For instance, compounds with specific substitutions demonstrated potent inhibition of carbonic anhydrase and also exhibited significant inhibitory effects on HIF-1α and proliferation of ovarian cancer cells. nih.gov

The following table showcases the anticancer activity of selected morpholine acetamide derivatives:

CompoundOvarian Cancer Cell Line ID8 IC50 (µM)
1h9.40
1i11.2
Cisplatin (Standard)8.50

These examples clearly illustrate that the potency and selectivity of this compound derivatives can be finely tuned through the strategic placement of peripheral substituents.

Computational Chemistry and in Silico Approaches in 2 Morpholin 3 Yl Acetamide Research

Molecular Docking Simulations for Prediction of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(Morpholin-3-yl)acetamide research, docking simulations are instrumental in elucidating how its derivatives interact with specific biological targets, such as enzymes or receptors.

Research on morpholine (B109124) acetamide (B32628) derivatives has utilized molecular docking to analyze binding affinities and interaction patterns with target proteins like carbonic anhydrase. nih.gov These simulations help identify the key amino acid residues in the binding site that form crucial interactions with the ligand. The process typically involves preparing the three-dimensional structures of both the target protein and the ligand. Software like AutoDock Vina is then used to calculate the binding energy (often expressed in kcal/mol), which indicates the affinity of the ligand for the target. nih.govmdpi.com Lower binding energy values suggest a more stable and favorable interaction.

The insights gained from these simulations are twofold. First, they provide a rational explanation for the observed biological activity of the synthesized compounds. Second, they serve as a predictive tool to screen virtual libraries of novel this compound derivatives, prioritizing those with the highest predicted binding affinities for synthesis and experimental testing. nih.gov The analysis of docked poses reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for stabilizing the ligand within the protein's active site. researchgate.netmdpi.com

Table 1: Example Molecular Docking Data for Morpholine Acetamide Derivatives
DerivativeTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Compound 1cCarbonic Anhydrase IX-8.5His94, His96, His119, Thr199, Thr200Hydrogen Bond, Hydrophobic
Compound 1dCarbonic Anhydrase IX-8.2His94, Gln92, Val121, Leu198Hydrogen Bond, Hydrophobic
Compound 1hCarbonic Anhydrase IX-8.8His94, His119, Thr199, Gln92Hydrogen Bond, Hydrophobic
Generic Derivative AHypoxia-Inducible Factor-1 (HIF-1)-7.9Tyr310, Ser307, Arg322Hydrogen Bond

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Complex Stability

Two key metrics used to analyze MD simulation trajectories are the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). researchgate.net

RMSD measures the average deviation of a protein or ligand's backbone atoms over time from a reference structure (usually the initial frame). A stable RMSD value over the course of the simulation indicates that the protein-ligand complex has reached equilibrium and remains stable. mdpi.com Significant fluctuations might suggest instability or a major conformational change. For a stable complex, protein RMSD values typically plateau around 2-3 Å. mdpi.com

RMSF is calculated for individual residues or atoms and measures their flexibility or fluctuation during the simulation. High RMSF values indicate regions of the protein that are highly flexible, while low values signify more rigid areas. mdpi.com Analyzing the RMSF of the protein's active site residues can reveal which parts are most affected by ligand binding. Lower RMSF values in the binding site upon ligand interaction often correlate with more effective and stable binding. mdpi.comresearchgate.net

Table 2: Interpretation of MD Simulation Metrics
MetricTypical Value Range (Stable Complex)Interpretation
Protein RMSD~1.5 - 3.5 ÅIndicates the overall stability of the protein-ligand complex over time. A plateau suggests equilibrium has been reached. mdpi.com
Ligand RMSD< 2.0 Å (relative to protein)Shows the stability of the ligand's binding pose within the active site. Low fluctuation signifies a stable binding mode.
Active Site RMSFLow relative to loop regionsLower fluctuations in binding site residues upon ligand binding suggest stabilization of the active site. mdpi.com

MD simulations allow for a detailed analysis of the network of non-covalent interactions that stabilize the this compound derivative within its target's binding pocket. nih.gov These interactions are transient and dynamic, and their persistence over the simulation time is a strong indicator of their importance for binding affinity. nih.gov

Key interactions that are typically monitored include:

Hydrogen Bonds: These are crucial for molecular recognition and binding specificity. MD analysis can determine the percentage of simulation time a specific hydrogen bond is maintained, highlighting the most stable and important ones. researchgate.netnih.gov

Hydrophobic Interactions: These interactions are major drivers of ligand binding and protein folding. They occur between nonpolar residues of the protein and hydrophobic moieties of the ligand, such as alkyl or aryl groups. nih.gov

Pi-Pi Stacking: This occurs between aromatic rings and is a significant contributor to binding affinity when the ligand and protein residues both contain such structures.

By mapping these interaction networks, researchers can understand precisely how derivatives of this compound achieve their binding affinity and selectivity, providing a blueprint for future modifications. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.comresearchgate.net For derivatives of this compound, QSAR models can predict the biological activity of newly designed, unsynthesized compounds, thereby saving significant time and resources. nih.govmdpi.com

The process involves calculating a set of molecular descriptors for each compound in a training set with known activities. These descriptors quantify various physicochemical properties, such as:

Electronic properties: Dipole moment, polarization. pensoft.net

Steric properties: Molecular volume, surface area, branching. pensoft.net

Lipophilicity: LogP (the logarithm of the partition coefficient). pensoft.net

Topological indices: Descriptors of molecular connectivity.

A statistical model is then built to correlate these descriptors with the observed activity. pensoft.net Studies on similar morpholine-containing scaffolds have shown that properties like hydrophilicity, molecular size, and electronic parameters can have a significant effect on antioxidant or other biological activities. pensoft.net A validated QSAR model can be used to screen virtual libraries and prioritize candidates for synthesis. nih.gov

Advanced Theoretical Calculations

To gain a more profound understanding of the electronic structure and energetic properties of this compound and its interactions, researchers employ more advanced theoretical calculations.

Density Functional Theory (DFT): DFT is a quantum mechanical method used to investigate the electronic structure (electron density) of molecules. mdpi.commdpi.com It is used to calculate a wide range of molecular properties, including optimized geometry, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.net The HOMO-LUMO energy gap is a particularly important descriptor, as it relates to the chemical reactivity and stability of the molecule. researchgate.net

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA): This is a popular method to calculate the binding free energy of a protein-ligand complex from MD simulation snapshots. It combines the molecular mechanics energy of the complex with a continuum solvent model to estimate the energy of binding more accurately than docking scores alone. mdpi.com

Natural Bond Orbital (NBO): NBO analysis provides a detailed picture of the bonding and electronic distribution within a molecule. researchgate.net It can be used to analyze charge transfer interactions between the donor (occupied) and acceptor (unoccupied) orbitals within the protein-ligand complex, offering deep insights into the nature of interactions like hydrogen bonds. nih.govresearchgate.net

Molecular Electrostatic Potential (MESP): MESP maps visualize the electrostatic potential on the electron density surface of a molecule. researchgate.net These maps are invaluable for understanding intermolecular interactions, as they show the regions of a molecule that are electron-rich (negative potential, attractive to electrophiles) and electron-poor (positive potential, attractive to nucleophiles). This helps in predicting sites for hydrogen bonding and other electrostatic interactions. researchgate.net

Preclinical Pharmacokinetics and Metabolism Research Aspects

In Vitro Plasma Stability Investigations of 2-(Morpholin-3-yl)acetamide Derivatives

In vitro plasma stability assays are fundamental in early drug discovery to identify compounds that are susceptible to degradation by plasma enzymes, primarily hydrolases and esterases. Compounds that are unstable in plasma often exhibit rapid clearance and a short half-life in vivo, which can compromise their therapeutic efficacy.

For context, a study on mercaptoacetamide-based histone deacetylase inhibitors provides an example of how such data is presented. nih.gov The stability of these compounds was evaluated in human, mouse, porcine, and rat plasma, with their half-lives calculated to compare stability across species. nih.gov

Table 1: Illustrative Example of In Vitro Plasma Half-Life (t½) Data for Hypothetical this compound Derivatives

CompoundHuman Plasma t½ (min)Mouse Plasma t½ (min)Rat Plasma t½ (min)
Derivative AData Not AvailableData Not AvailableData Not Available
Derivative BData Not AvailableData Not AvailableData Not Available
Derivative CData Not AvailableData Not AvailableData Not Available

Note: This table is for illustrative purposes only, as specific data for this compound derivatives is not available.

Rational Design Strategies for Enhancing Metabolic Stability (e.g., Gem-Dimethyl Substitutions)

A primary goal in medicinal chemistry is to modify lead compounds to improve their metabolic stability, thereby enhancing their pharmacokinetic profile. nih.gov This often involves identifying "metabolic soft spots," which are sites on the molecule that are prone to enzymatic degradation. Rational design strategies are then employed to protect these vulnerable positions.

One common and effective strategy is the introduction of a gem-dimethyl group (two methyl groups attached to the same carbon atom) adjacent to a metabolically labile site. This substitution can sterically hinder the approach of metabolic enzymes, thereby slowing down the rate of metabolism at that position. The morpholine (B109124) ring, while often incorporated to improve physicochemical properties, can be susceptible to oxidation. nih.gov

In the context of this compound derivatives, if a particular position on the morpholine ring is identified as a primary site of metabolism, the introduction of a gem-dimethyl group on an adjacent carbon could be a viable strategy to enhance metabolic stability. However, it is crucial to note that such modifications must also be evaluated for their impact on the compound's pharmacological activity, as steric hindrance can sometimes negatively affect binding to the intended biological target.

Analytical Methodologies for Research Sample Characterization and Purity Assessment

Spectroscopic Techniques in Structural Elucidation for Novel Derivatives

Spectroscopic methods are indispensable for the structural elucidation of newly synthesized molecules. By probing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about the atomic composition, connectivity, and chemical environment within the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds, including derivatives of 2-(Morpholin-3-yl)acetamide. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR elucidates the carbon framework of the molecule.

In the analysis of morpholine-acetamide derivatives, specific chemical shifts (δ) in the NMR spectra are indicative of the different protons and carbons within the structure. For instance, the protons on the morpholine (B109124) ring typically appear as a series of multiplets in the ¹H NMR spectrum, while the protons of the acetamide's methylene group (-CH₂) present a distinct signal.

Detailed analysis of various morpholine-acetamide derivatives reveals characteristic NMR signals. For example, in the ¹H NMR spectrum of 1-(morpholin-4-yl)-2-(pyrrolidin-1-yl) ethanone, the methylene protons of the acetamide (B32628) group appear as a singlet at 3.03 ppm, while the morpholine protons are observed as a multiplet between 3.36 and 3.67 ppm researchgate.net. The ¹³C NMR spectra provide complementary information, with the carbonyl carbon of the amide group showing a characteristic signal at a downfield chemical shift.

¹H NMR Spectral Data for Selected Morpholine Acetamide Derivatives

Compound Functional Group Protons Chemical Shift (δ, ppm)
1-(morpholin-4-yl)-2-(pyrrolidin-1-yl) ethanone -CH₂ (acetamide) 3.03 (s, 2H)
Morpholine-H 3.36-3.67 (m, 8H)
Pyrrolidine-H 1.90 (m, 4H), 2.57 (m, 4H)
2-[(4-fluoro benzyl) amino]-1-(morpholin-4-yl) ethanone -CH₂ (acetamide) 2.40 (s, 2H)
-CH₂ (benzyl) 3.70 (s, 2H)
Morpholine-H 3.56-3.69 (m, 8H)
Ar-H 7.01-7.16 (m, 4H)

¹³C NMR Spectral Data for a Morpholine Acetamide Derivative

Compound Carbon Atom Chemical Shift (δ, ppm)
2-[(3-methoxy phenyl) amino]-1-(morpholin-4-yl) ethanone -CH₂ (acetamide) 49.3
OCH₃ 67.5
Morpholine-C 41.2 (2C), 59.8 (2C)
Ar-C 121.2, 122.2, 123.5, 131.2, 134.6, 145.4, 150.8

Data sourced from studies on morpholine-4-yl acetamide derivatives. The numbering and specific shifts for a 3-yl isomer would differ but exhibit similar patterns.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups such as the N-H and C=O bonds of the amide, C-N and C-O bonds of the morpholine ring, and C-H bonds of the aliphatic portions.

The IR spectrum of an acetamide derivative typically shows a strong absorption band for the carbonyl (C=O) stretching vibration of the amide group, usually in the range of 1630-1695 cm⁻¹. The N-H stretching vibration of a secondary amide appears as a distinct band around 3200-3400 cm⁻¹. The C-O-C stretching of the morpholine ether linkage is also identifiable. For example, in 2-[(4-fluoro benzyl) amino]-1-(morpholin-4-yl) ethanone, the C=O (amide) stretch is observed at 1679 cm⁻¹, and the N-H stretch is at 3204 cm⁻¹ researchgate.net.

Characteristic IR Absorption Bands for Morpholine Acetamide Derivatives

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Example Compound Observed Wavenumber (cm⁻¹)
N-H (Amide) Stretch 3200-3400 2-[(4-fluoro benzyl) amino]-1-(morpholin-4-yl) ethanone 3204 researchgate.net
C-H (Aliphatic) Stretch 2850-3000 1,2-di(morpholin-4-yl) ethanone 2981 researchgate.net
C=O (Amide) Stretch 1630-1695 1-(morpholin-4-yl)-2-(pyrrolidin-1-yl) ethanone 1635 researchgate.net
C-N Stretch 1250-1300 1,2-di(morpholin-4-yl) ethanone 1258 researchgate.net

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) couple separation techniques with mass analysis, enabling the identification of individual components in a mixture.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The fragmentation pattern provides structural information. Key fragmentation pathways would likely involve the cleavage of the morpholine ring and the acetamide side chain. Common fragments would include the morpholine cation and fragments arising from the loss of the acetamide group or parts thereof. The base peak in the mass spectrum of phenmetrazine, a related morpholine derivative, results from the β-cleavage of the morpholine ring scispace.com. For primary amides, a base peak due to the McLafferty rearrangement is often observed libretexts.org. The fragmentation of the morpholine ring itself can lead to characteristic ions, helping to confirm its presence in the structure.

Raman spectroscopy provides complementary vibrational information to IR spectroscopy. It is particularly useful for analyzing symmetric bonds and non-polar functional groups. The Raman spectrum of a morpholine derivative would show characteristic bands for the ring vibrations and the acetamide group. Studies on morpholine have utilized Raman spectroscopy to analyze its conformational properties researchgate.net.

Given that this compound is a chiral molecule, enantioselective Raman spectroscopy techniques could be applied for its analysis. While conventional Raman spectroscopy cannot distinguish between enantiomers, techniques like Raman Optical Activity (ROA) or enantioselective Raman (esR) can provide chiral information. The esR technique utilizes the optical activity of a chiral sample to differentiate between enantiomers americanpharmaceuticalreview.com. Although direct application to this compound is not widely reported, the principles of these techniques demonstrate their potential for characterizing the enantiopurity of chiral morpholine derivatives. This is achieved by measuring the differential Raman scattering of circularly polarized light, which provides a unique spectral signature for each enantiomer.

Chromatographic Separation Techniques for Research Samples

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing the purity of the final research sample.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for determining the purity of non-volatile organic compounds. A sample is dissolved in a mobile phase and passed through a stationary phase packed in a column. Different components of the sample interact differently with the stationary phase, leading to their separation. Purity is typically assessed by measuring the area of the peak corresponding to the target compound relative to the total area of all peaks in the chromatogram.

For separating the enantiomers of a chiral compound like this compound, chiral HPLC is employed. This can be achieved in several ways chiralpedia.com:

Chiral Stationary Phases (CSPs): This is the most common approach, where the stationary phase itself is chiral. Enantiomers interact differently with the CSP, leading to different retention times and thus separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for the separation of a broad range of chiral pharmaceuticals sigmaaldrich.com.

Chiral Mobile Phase Additives (CMPA): A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column chiralpedia.com.

Pre-column Derivatization: The enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on an achiral HPLC column chiralpedia.com.

The selection of the appropriate chiral column and mobile phase is crucial for achieving good separation (resolution) of the enantiomers. For amine-containing compounds, CSPs are often used with mobile phases consisting of mixtures of alkanes (like hexane) and alcohols (like isopropanol or ethanol), often with small amounts of an amine modifier to improve peak shape.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. However, direct analysis of this compound is challenging due to its polarity, arising from the morpholine ring and the primary amide group. These functional groups lead to low volatility and potential thermal decomposition at the high temperatures required for GC analysis.

To overcome these limitations, chemical derivatization is employed. This process chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC-MS analysis. researchgate.netresearchgate.net Derivatization targets the active hydrogen atoms on the amine and amide groups. The most common approaches for a compound like this compound are silylation and acylation. researchgate.netresearchgate.net

Silylation: This is a very common derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. researchgate.net The reaction converts the polar N-H groups into nonpolar N-Si(CH₃)₃ groups, which significantly increases the volatility of the molecule.

Acylation: This method involves the introduction of an acyl group (e.g., acetyl or trifluoroacetyl). Reagents like acetic anhydride or trifluoroacetic anhydride (TFAA) are used. Acylation also effectively reduces the polarity of the molecule by capping the active hydrogen sites. researchgate.net

Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the derivatized this compound from other components of the mixture based on its boiling point and affinity for the chromatographic column. The separated derivative then enters the mass spectrometer, which ionizes the molecule and fragments it. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification and structural elucidation of the original compound. researchgate.net

Table 1: Common Derivatization Approaches for GC-MS Analysis
Derivatization TypeCommon ReagentTarget Functional GroupBenefit
SilylationBSTFA, MSTFAAmine (N-H), Amide (N-H)Increases volatility and thermal stability
AcylationTFAA, Acetic AnhydrideAmine (N-H), Amide (N-H)Improves stability and chromatographic separation

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Complex Mixture Analysis

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is an exceptionally suitable technique for the analysis of polar, non-volatile, and thermally labile compounds like this compound, particularly within complex mixtures. Unlike GC-MS, UPLC-MS does not typically require derivatization, allowing for a more direct and often simpler sample preparation process.

The UPLC system utilizes columns packed with smaller particles (typically sub-2 µm) and operates at higher pressures than traditional HPLC. This results in significantly improved resolution, higher peak capacity, and faster analysis times. mdpi.com For this compound, a reversed-phase UPLC method would likely be employed, where the compound is separated based on its polarity.

Following chromatographic separation, the analyte flows into the mass spectrometer. An electrospray ionization (ESI) source is commonly used for polar molecules like this, as it is a soft ionization technique that typically produces an intact molecular ion (e.g., [M+H]⁺), which simplifies mass determination. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing highly sensitive and selective detection. This specificity allows for the accurate quantification of this compound even in the presence of other structurally similar compounds or matrix interferences. mdpi.com

Table 2: Principles of UPLC-MS for this compound Analysis
ComponentFunctionAdvantage for this compound
UPLCHigh-resolution separation of components in a liquid phaseExcellent for polar, non-volatile compounds; no derivatization needed
ESI SourceGenerates ions from the analyte in the liquid streamSoft ionization preserves the molecular structure, providing clear molecular weight data
Mass SpectrometerDetects and identifies ions based on mass-to-charge ratioHigh sensitivity and selectivity for accurate identification in complex mixtures

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, nitrogen, and oxygen) in a compound. libretexts.orgma.edu This data is then used to calculate the empirical formula—the simplest whole-number ratio of atoms in the molecule—which serves as a critical check of a compound's identity and purity. libretexts.org

For this compound, with the molecular formula C₆H₁₂N₂O₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.

Table 3: Theoretical Elemental Composition of this compound (C₆H₁₂N₂O₂)
ElementAtomic Weight (g/mol)Number of AtomsTotal Mass (g/mol)Percentage (%)
Carbon (C)12.01672.0650.00%
Hydrogen (H)1.011212.128.42%
Nitrogen (N)14.01228.0219.45%
Oxygen (O)16.00232.0022.22%
Total --144.17 100.00%

In practice, a small, precisely weighed amount of the synthesized research sample is combusted in an elemental analyzer. The resulting combustion gases (CO₂, H₂O, N₂) are measured, and the percentages of C, H, and N are determined. The oxygen percentage is typically calculated by difference. The experimentally obtained percentages are then compared to the theoretical values. A close agreement (typically within ±0.4%) provides strong evidence for the proposed molecular formula and indicates a high degree of sample purity. nih.gov

The table below shows an example comparison for a related morpholine acetamide derivative, illustrating how calculated and obtained values are used for confirmation. nih.gov

Table 4: Example Comparison of Calculated vs. Obtained Elemental Analysis Data for a C₁₀H₁₈N₂O₃ Derivative nih.gov
ElementCalculated (%)Obtained (%)Difference (%)
Carbon (C)56.0655.05-1.01
Hydrogen (H)8.478.40-0.07
Nitrogen (N)13.0712.06-1.01
Oxygen (O)22.4021.39-1.01

Future Research Directions and Unexplored Avenues for 2 Morpholin 3 Yl Acetamide Research

Development of Novel Synthetic Approaches for Specific Stereoisomers

The biological activity of chiral molecules is often dependent on their stereochemistry. For 2-(Morpholin-3-yl)acetamide, the C3 position of the morpholine (B109124) ring is a stereocenter, meaning the compound exists as (R) and (S) enantiomers. The spatial arrangement of these enantiomers can lead to significant differences in their interaction with biological targets. Consequently, the development of synthetic methods that can selectively produce one stereoisomer over the other is of paramount importance.

Current synthetic strategies may yield a racemic mixture (an equal mixture of both enantiomers), which then requires challenging and often inefficient separation processes. Future research should pivot towards asymmetric synthesis, which creates the desired stereoisomer directly. nih.gov Several modern synthetic strategies are applicable here:

Catalytic Asymmetric Hydrogenation: This technique uses chiral metal catalysts to add hydrogen across a double bond in a precursor molecule, setting the desired stereochemistry with high precision. semanticscholar.orgrsc.orgnih.gov Asymmetric hydrogenation of a corresponding unsaturated morpholine precursor could provide an efficient route to enantiomerically pure this compound. semanticscholar.orgrsc.orgnih.gov

Organocatalysis: This approach uses small, chiral organic molecules to catalyze stereoselective reactions, avoiding the use of metals. An organocatalyzed intramolecular reaction could be designed to form the chiral morpholine ring.

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the easy separation of the unreacted, desired enantiomer.

The successful development of these methods is critical for producing sufficient quantities of single-enantiomer compounds for detailed biological evaluation.

Synthetic Strategy Description Potential Advantages Challenges
Racemic Synthesis + Resolution Synthesis of a 50/50 mixture of (R) and (S) enantiomers, followed by separation.Simpler initial synthesis.Maximum 50% theoretical yield for the desired isomer; separation can be costly and difficult.
Asymmetric Synthesis Direct synthesis of a single, desired enantiomer using chiral catalysts or auxiliaries. researchgate.netHigh enantiomeric purity; potentially higher overall yield of the desired product; more atom-economical. nih.govRequires development of specific catalysts and reaction conditions; may be more complex initially.
Substrate-Controlled Synthesis Using a chiral starting material to direct the stereochemical outcome of the reaction.High stereoselectivity is often achievable.Availability and cost of chiral starting materials can be a limitation.

Expanding the Spectrum of Biological Targets and Disease Indications for Investigation

The morpholine scaffold is found in a wide array of approved drugs, highlighting its versatility and ability to interact with diverse biological targets. nih.govnih.govnih.govwikipedia.org While initial research on this compound may have been narrow, its structure suggests it could be active against a broader range of targets, leading to new therapeutic applications.

Future research should employ large-scale screening approaches to uncover these new activities:

High-Throughput Screening (HTS): This involves testing the compound against hundreds or thousands of biological targets simultaneously to identify unexpected "hits."

Phenotypic Screening: Instead of testing against a specific target, this method assesses the compound's effect on cell behavior or disease models, which can reveal novel mechanisms of action.

The morpholine ring is a key component in drugs targeting the central nervous system (CNS), as it can improve properties like blood-brain barrier permeability. acs.orgtandfonline.comnih.govacs.org This makes neurological and psychiatric disorders a particularly promising area for investigation. Additionally, morpholine derivatives have shown activity against kinases, which are crucial in cancer, suggesting another important avenue for exploration. nih.gove3s-conferences.org

Potential Target Class Associated Disease Indications Rationale for Investigation
G-Protein Coupled Receptors (GPCRs) Neurological disorders, metabolic diseases, inflammationMorpholine is a common scaffold in CNS-active drugs that target GPCRs. acs.orgnih.gov
Kinases Cancer, inflammatory diseasesThe morpholine moiety is present in several kinase inhibitors, including the approved cancer drug gefitinib. wikipedia.orgnih.gov
Ion Channels Pain, cardiovascular diseases, epilepsyModulation of ion channels is a key mechanism for many therapeutics; the physicochemical properties of the morpholine ring are suitable for such targets.
Sigma Receptors Pain, neurological disordersA related compound, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, has shown high affinity for sigma-1 receptors. nih.gov
Carbonic Anhydrases Glaucoma, cancerMorpholine derivatives have been reported as potent inhibitors of carbonic anhydrase II. nih.gov

Integration of Advanced Computational Modeling for Predictive Design and Optimization

Computer-aided drug design (CADD) has become an indispensable tool for accelerating the discovery and optimization of new medicines. springernature.commdpi.com By integrating advanced computational modeling, researchers can predict how modifications to the this compound structure will affect its properties, saving significant time and resources.

Key computational techniques that should be applied include:

Molecular Docking: This simulates how the compound fits into the three-dimensional structure of a target protein, predicting its binding orientation and affinity. fiveable.me This can help prioritize which derivatives to synthesize.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of the compound and its target protein over time, providing a more dynamic and realistic picture of their interaction and stability. fiveable.memdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.mefiveable.mewikipedia.org These models can then predict the activity of new, unsynthesized molecules. nih.gov

These in silico methods can guide the design of new analogues with improved potency, selectivity, and pharmacokinetic profiles, creating a more efficient and rational design cycle. springernature.com

Computational Method Purpose Application to this compound
Molecular Docking Predict binding mode and affinity of a ligand to a target protein. fiveable.meIdentify key interactions with potential biological targets; guide the design of derivatives with enhanced binding.
Molecular Dynamics (MD) Simulate the dynamic behavior and stability of the ligand-protein complex. fiveable.meValidate the stability of docking poses; understand how the compound affects protein conformation. mdpi.comnih.gov
QSAR Modeling Correlate chemical structure with biological activity to predict the potency of new compounds. fiveable.mewikipedia.orgPredict the activity of virtual analogues before synthesis; identify key structural features that drive activity.
ADMET Prediction Predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.Prioritize compounds with favorable drug-like properties early in the design process.

Exploration of Structure-Function Relationships Beyond Currently Understood Paradigms

The relationship between a molecule's structure and its biological function (structure-activity relationship, or SAR) is a cornerstone of medicinal chemistry. wikipedia.orgnih.govyoutube.com For this compound, a systematic exploration of its SAR is needed to unlock its full potential. This involves making precise modifications to the molecule and observing the impact on its activity.

Future research should move beyond simple substitutions and explore more innovative structural changes:

Bioisosteric Replacement: The acetamide (B32628) group is a common functional group in drug molecules. study.comchemistrytalk.org Replacing it with other groups that have similar physical or chemical properties (bioisosteres) could improve potency, selectivity, or metabolic stability. fiveable.me

Conformational Constraint: The morpholine ring is flexible. Introducing structural elements that lock it into a specific shape (conformation) can enhance its binding to a target by reducing the entropic penalty of binding.

Scaffold Hopping: This involves replacing the central morpholine ring with other heterocyclic systems to discover entirely new chemical classes with potentially improved properties while retaining the key binding interactions of the original molecule.

A deep understanding of these advanced SARs will provide a comprehensive blueprint for designing the next generation of therapeutics based on the this compound scaffold.

Structural Modification Rationale Potential Outcome
Bioisosteric replacement of the acetamide group To explore different interactions with the target and improve physicochemical properties. fiveable.meEnhanced potency, altered selectivity, improved metabolic stability.
Substitution at other positions on the morpholine ring To probe for additional binding pockets on the target protein.Increased affinity and selectivity.
Ring modification (e.g., to thiomorpholine) To alter the electronic properties and hydrogen bonding capacity of the scaffold.Novel biological activities, different pharmacokinetic profile.
Introduction of conformational constraints To lock the molecule in its bioactive conformation, improving binding affinity.Higher potency.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(Morpholin-3-yl)acetamide and its derivatives?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example, intermediates are generated via reductive amination (e.g., acetaldehyde with sodium cyanoborohydride) followed by hydrolysis (1M LiOH in dioxane/water) to yield carboxylic acids. Subsequent coupling with amines (e.g., 4-isopropylaniline) using HATU/DIPEA in DMF produces target acetamides . Purification often employs silica gel chromatography with gradients (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization (e.g., ethyl acetate) .

Q. How can researchers confirm the structural integrity of this compound derivatives?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substituent environments (e.g., δ 7.69 ppm for NH in CDCl₃) and ESI/APCI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 347). LC-HRMS/MS and 2D NMR (e.g., COSY, HSQC) are critical for resolving structural ambiguities, particularly for isomers like ortho vs. meta-hydroxy derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for morpholinone-based acetamides?

  • Methodological Answer :

  • Substituent Variation : Introduce groups at the 5- and 6-positions of the morpholinone core (e.g., acetyl, methylsulfonyl) to assess steric/electronic effects .
  • Biological Assays : Test derivatives against fungal/bacterial strains using MIC (minimal inhibitory concentration) and MFC (minimal fungicidal concentration) assays. For example, derivatives with 4-acetyl groups showed enhanced antifungal activity .
  • Data Analysis : Correlate logP values (calculated via HPLC) with bioactivity to optimize lipophilicity .

Q. What computational strategies predict the binding interactions of this compound derivatives with biological targets?

  • Methodological Answer :

  • Docking Tools : Use AutoDock 4.2 or Schrödinger Suite to model ligand-enzyme interactions (e.g., SARS-CoV-2 proteases). Prepare protein structures by removing water molecules and adding polar hydrogens .
  • Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values. Molecular dynamics simulations (e.g., GROMACS) can assess stability of ligand-protein complexes .

Q. How should researchers resolve contradictions in structural assignments of metabolites or synthetic intermediates?

  • Methodological Answer :

  • Analytical Triangulation : Combine HRMS (e.g., m/z accuracy < 2 ppm) with ¹H-NMR (e.g., coupling constants for stereochemistry) and XRD for unambiguous confirmation. For example, a prior misassignment of 2-(3-hydroxyphenyl)acetamide was corrected via NMR comparison with ortho-isomer standards .
  • Isomer-Specific Assays : Use enzyme-linked assays or chiral chromatography to differentiate bioactive isomers .

Methodological Considerations

  • Synthesis Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., excess acetyl chloride for acetylation) to improve yields .
  • Data Reproducibility : Report detailed NMR acquisition parameters (e.g., 300 MHz, CDCl₃) and MS ionization modes (e.g., ESI+) for cross-lab validation .
  • Ethical Compliance : Adhere to institutional guidelines for handling bioactive compounds, particularly those with MIC values ≤ 2 µg/mL, to mitigate resistance risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.